5-nitro-1H-indazole-3-carbaldehyde
Overview
Description
5-nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole
Scientific Research Applications
5-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
Target of Action
5-Nitro-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . These compounds are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It is known that indazole derivatives interact with their targets, such as kinases, to inhibit their activity . This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Indazole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in pathogen defense in cruciferous plants
Result of Action
As a kinase inhibitor, it could potentially interfere with the signaling pathways within cells, leading to changes in cell function or viability .
Safety and Hazards
The safety data sheet for 5-nitro-1H-indazole-3-carbaldehyde indicates that it should be handled with personal protective equipment and face protection . It should be stored in an environment with adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .
Future Directions
Indazole derivatives, including 1H-indazole-3-carbaldehyde, are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . Future research may focus on the development of novel methods for the synthesis of indazoles, as well as the exploration of their potential applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
5-nitro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can induce changes in gene expression profiles, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it can undergo reduction and oxidation reactions, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1H-indazole-3-carbaldehyde. One common method is the reaction of 1H-indazole-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Condensation: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.
Major Products Formed
Reduction: 5-amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazole derivatives.
Condensation: Schiff bases or hydrazones.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-amino-1H-indazole-3-carbaldehyde: The amino group provides different reactivity and biological activity compared to the nitro group.
5-nitroindole-3-carbaldehyde: Similar structure but with an indole core instead of an indazole core.
Uniqueness
5-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indazole core. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and development.
Properties
IUPAC Name |
5-nitro-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUPPLXBIXJRKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613289 | |
Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-36-2 | |
Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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